molecular formula C19H16ClN5O3 B2373893 N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359319-85-9

N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2373893
CAS No.: 1359319-85-9
M. Wt: 397.82
InChI Key: GWOONSCNVXJQOV-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a triazoloquinoxaline core substituted with a methyl group at position 1 and a 4-oxo moiety. The acetamide side chain is linked to a 3-chloro-4-methoxyphenyl group (Figure 1), contributing to its unique electronic and steric properties . Molecular Formula: Presumed to be C₁₉H₁₅ClN₅O₃ (based on analogous compounds in and ).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-11-22-23-18-19(27)24(14-5-3-4-6-15(14)25(11)18)10-17(26)21-12-7-8-16(28-2)13(20)9-12/h3-9H,10H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOONSCNVXJQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological profile.

Chemical Structure and Properties

The compound features a triazoloquinoxaline structure, which is known for its diverse biological activities. The presence of the chloro and methoxy groups on the phenyl ring contributes to its reactivity and interaction with biological targets.

Structure

  • IUPAC Name: this compound
  • Molecular Formula: C_{15}H_{14}ClN_{5}O_{2}
  • Molecular Weight: 333.75 g/mol

Antimicrobial Activity

Research has shown that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating Minimum Inhibitory Concentrations (MICs) in the range of 0.125–8 μg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus0.125
Compound BE. coli0.5
Compound CP. aeruginosa8

Antiviral Activity

The quinoxaline derivatives have shown promise as antiviral agents. A systematic review indicated that certain quinoxaline compounds reduced plaque formation in Herpes simplex virus assays, suggesting potential therapeutic applications against viral infections .

Table 2: Antiviral Activity of Quinoxaline Derivatives

CompoundVirus TypeEC50 (µg/mL)Plaque Reduction (%)
Compound DHSV2025
Compound ECBV50.09High

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines have demonstrated varying degrees of cytotoxicity. The compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
MDA-MB-23120

The proposed mechanisms by which triazole and quinoxaline derivatives exert their biological effects include:

  • Inhibition of DNA Gyrase: Some derivatives have been shown to inhibit bacterial DNA gyrase, leading to an interruption in DNA replication.
  • Interference with Viral Entry: Certain compounds may target viral capsid proteins, preventing viral entry into host cells .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of triazolopyrimidine derivatives for their antibacterial activity against clinical isolates of Klebsiella pneumoniae. The most potent compound exhibited an MIC of 7.2 μg/mL, significantly outperforming conventional antibiotics .

Case Study 2: Antiviral Potential Against Hepatitis B Virus

Another investigation assessed a new class of quinoxaline derivatives for their activity against Hepatitis B virus (HBV). The most effective compound showed an EC50 value indicating strong antiviral activity with minimal cytotoxic effects on liver cell lines .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share the triazoloquinoxaline or related heterocyclic cores but differ in substituents, impacting their physicochemical and biological profiles:

A. N-(4-Chlorophenyl)-2-(1-Methyl-4-Oxo-[1,2,4]Triazolo[4,3-a]Quinoxalin-5(4H)-yl)Acetamide ()
  • Structural Difference : The phenyl group is substituted at the 4-chloro position instead of 3-chloro-4-methoxy.
  • Molecular Weight : 367.793 g/mol (C₁₈H₁₄ClN₅O₂) .
B. N-(3-Chlorophenyl)-2-(1-Methyl-4-Oxo-[1,2,4]Triazolo[4,3-a]Quinoxalin-5(4H)-yl)Acetamide ()
  • Structural Difference : Lacks the 4-methoxy group on the phenyl ring compared to the target compound.
  • Impact : Reduced steric hindrance and polarity, which may influence pharmacokinetic properties .
C. N-(2-(Trifluoromethyl)Phenyl)-2-(1-Isopropyl-4-Oxo-[1,2,4]Triazolo[4,3-a]Quinoxalin-5(4H)-yl)Acetamide ()
  • Structural Difference: Incorporates an isopropyl group on the triazoloquinoxaline core and a trifluoromethylphenyl acetamide side chain.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl substituent may increase steric bulk, affecting target engagement .
D. Indazolo-Quinoxaline Derivatives ()
  • Structural Difference: Replace the triazoloquinoxaline core with an indazoloquinoxaline system. Example: N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide (6b).

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Spectral Features (NMR/HRMS)
Target Compound C₁₉H₁₅ClN₅O₃ ~409.81 3-Cl, 4-OMe phenyl Not explicitly provided
N-(4-Chlorophenyl) Analogue () C₁₈H₁₄ClN₅O₂ 367.79 4-Cl phenyl ChemSpider ID: 29032634
N-(tert-butyl)-Indazoloquinoxaline (6b) C₂₄H₂₄N₄O₂ 400.48 tert-butyl, phenyl δ 7.8–8.2 ppm (aromatic protons)
Trifluoromethylphenyl Derivative () C₂₂H₁₉ClF₃N₅O₂ 485.87 CF₃, isopropyl Not explicitly provided
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxy group in the target compound (electron-donating) may enhance solubility compared to its 4-chloro analogue (electron-withdrawing) .
  • Core Modifications: Indazoloquinoxaline derivatives () exhibit distinct NMR shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) due to altered conjugation patterns .

Q & A

Q. Table 1: Yield Optimization Under Varied Conditions

StepCatalyst/SolventTemperature (°C)Yield (%)
CyclizationH₂SO₄/EtOH8065
N-BenzylationK₂CO₃/DMF2572
Acetamide formationEDCI/DCM0–1085

Which analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy : Confirms substituent positions and molecular symmetry (¹H/¹³C NMR) .
  • HPLC : Determines purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

How do structural modifications on the triazoloquinoxaline core influence selectivity for cancer-related kinases?

  • Methoxy vs. Chloro Substituents : Methoxy groups enhance lipophilicity and kinase binding affinity, while chloro groups improve metabolic stability .
  • Triazole Ring Modifications : Methylation at N1 increases steric hindrance, reducing off-target interactions .

Q. Table 2: SAR of Key Derivatives

Derivative SubstituentTarget KinaseIC₅₀ (nM)Selectivity Index
3-Cl, 4-OCH₃EGFR12.38.5
4-OCH₂CH₃VEGFR-218.75.2
2-F, 4-OCH₃PDGFR-β9.812.1

How can contradictions in biological activity data (e.g., varying IC₅₀ across studies) be resolved?

  • Orthogonal Assays : Use complementary methods (e.g., fluorescence polarization and radiometric assays) to confirm target engagement .
  • Cell Line Variability : Test across diverse cancer lineages (e.g., HeLa vs. MCF-7) to assess context-dependent efficacy .
  • Dose-Response Curves : Ensure consistent compound solubility (e.g., DMSO concentration ≤0.1%) to avoid artifacts .

What computational strategies are effective for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB ID 1M17) to map interactions .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Modeling : Correlate substituent electronegativity with inhibitory activity (R² >0.85 for training sets) .

Q. Methodological Guidance

  • Synthetic Reproducibility : Validate reaction scalability via continuous flow reactors (residence time: 30 min) .
  • Data Validation : Cross-reference spectral data with synthetic intermediates to confirm stepwise integrity .
  • Biological Assays : Include positive controls (e.g., imatinib for kinase inhibition) and triplicate technical replicates .

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